Butenedioate

Beschreibung

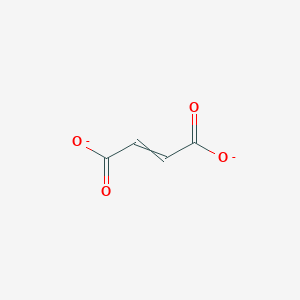

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H2O4-2 |

|---|---|

Molekulargewicht |

114.06 g/mol |

IUPAC-Name |

but-2-enedioate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2 |

InChI-Schlüssel |

VZCYOOQTPOCHFL-UHFFFAOYSA-L |

Kanonische SMILES |

C(=CC(=O)[O-])C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

butenedioate structure and stereoisomers

An In-depth Technical Guide to the Structure and Stereoisomers of Butenedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the dianion of butenedioic acid, is a C4-dicarboxylic acid that plays a significant role in both industrial chemistry and biological systems. It exists as two stereoisomers: maleate, the cis isomer, and fumarate, the trans isomer.[1] The distinct spatial arrangement of their carboxyl groups around the carbon-carbon double bond gives rise to markedly different physical, chemical, and biological properties. This guide provides a comprehensive overview of the structure, properties, synthesis, and biological relevance of these isomers, tailored for a technical audience.

Molecular Structure and Properties

The fundamental difference between maleate and fumarate lies in their geometry. In maleate, the two carboxyl groups are on the same side of the C=C double bond, leading to intramolecular hydrogen bonding. In contrast, the carboxyl groups in fumarate are on opposite sides, allowing for more efficient intermolecular interactions and a more stable, planar structure.[2]

Physicochemical Properties

The stereoisomerism of butenedioic acid has a profound impact on its physicochemical properties. Maleic acid is less stable than fumaric acid, as reflected in its higher heat of combustion.[1] The intramolecular hydrogen bonding in maleic acid reduces its intermolecular forces, resulting in a lower melting point and higher solubility in water compared to fumaric acid.[1][2]

| Property | Maleic Acid (cis-isomer) | Fumaric Acid (trans-isomer) | Reference(s) |

| Molar Mass | 116.07 g/mol | 116.07 g/mol | |

| Melting Point | 130-139 °C | 287 °C (sublimes) | [2] |

| Solubility in Water | 478.8 g/L (at 20 °C) | 7 g/L (at 25 °C) | [2] |

| Heat of Combustion | -1355 kJ/mol | -1332.3 kJ/mol | [1] |

| pKa1 | 1.9 | 3.03 | |

| pKa2 | 6.07 | 4.44 |

Structural Parameters

The precise bond lengths and angles of the this compound stereoisomers have been determined through theoretical calculations and experimental techniques such as X-ray crystallography. These parameters provide insight into the electronic structure and steric interactions within each molecule.

Note: The following table presents theoretically calculated bond lengths and angles. Experimental values may vary slightly.

| Parameter | Maleate (cis-isomer) | Fumarate (trans-isomer) | Reference(s) |

| C=C Bond Length | ~1.34 Å | ~1.34 Å | [3] |

| C-C Bond Length | ~1.50 Å | ~1.50 Å | [3] |

| C=O Bond Length | ~1.22 Å | ~1.22 Å | [3] |

| C-O Bond Length | ~1.35 Å | ~1.35 Å | [3] |

| O-H Bond Length | ~0.97 Å | ~0.97 Å | [3] |

| C=C-C Bond Angle | ~123° | ~122° | [3] |

| O=C-O Bond Angle | ~120° | ~120° | [3] |

| C-O-H Bond Angle | ~107° | ~107° | [3] |

Experimental Protocols

Synthesis of Maleic Acid from Maleic Anhydride

Objective: To synthesize maleic acid via the hydrolysis of maleic anhydride.

Materials:

-

Maleic anhydride

-

Deionized water

-

Beaker

-

Hot plate with magnetic stirrer

-

Stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Place a measured amount of maleic anhydride into a beaker.

-

Add a calculated amount of deionized water to the beaker. The molar ratio of water to maleic anhydride should be in excess to ensure complete hydrolysis.

-

Heat the mixture gently on a hot plate with continuous stirring until all the maleic anhydride has dissolved.

-

Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool to room temperature.

-

Further cool the solution in an ice bath to induce crystallization of maleic acid.

-

Collect the maleic acid crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in an oven at a temperature below the melting point of maleic acid (e.g., 80 °C).

-

Determine the yield and characterize the product by melting point and spectroscopy.

Isomerization of Maleic Acid to Fumaric Acid

Objective: To convert the less stable cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

-

Maleic acid

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

In a round-bottom flask, dissolve a known mass of maleic acid in a minimal amount of deionized water.

-

Carefully add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Set up the apparatus for reflux and heat the mixture to boiling for a specified period (e.g., 30-60 minutes) with continuous stirring.

-

During the reflux, the less soluble fumaric acid will precipitate out of the solution.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitated fumaric acid by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any remaining maleic acid and HCl.

-

Dry the fumaric acid crystals in an oven.

-

Determine the yield and confirm the identity of the product by its high melting point (sublimation) and spectroscopic analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between maleate and fumarate due to their different chemical environments.

¹H NMR:

-

Maleate: The two vinyl protons are chemically equivalent and appear as a single peak.

-

Fumarate: The two vinyl protons are also chemically equivalent but resonate at a different chemical shift compared to maleate due to the different electronic environment.

¹³C NMR:

-

Maleate: Exhibits two distinct signals for the carboxyl carbon and the vinyl carbon.

-

Fumarate: Also shows two signals, but the chemical shifts will differ from those of maleate.

| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Maleic Acid | D₂O | ~6.3 | ~132 (C=C), ~170 (C=O) |

| Fumaric Acid | D₂O | ~6.5 | ~135 (C=C), ~172 (C=O) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Biological Significance and Pathways

Fumarate in the Krebs Cycle

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for the production of energy in aerobic organisms.

Figure 1. The role of fumarate in the Krebs Cycle.

Maleate as an Enzyme Inhibitor

Maleate can act as a competitive inhibitor of succinate dehydrogenase (SDH), the enzyme that catalyzes the oxidation of succinate to fumarate in the Krebs cycle. The structural similarity of maleate to the substrate succinate allows it to bind to the active site of SDH, thereby blocking the normal enzymatic reaction.

Figure 2. Competitive inhibition of Succinate Dehydrogenase by Maleate.

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

Objective: To determine the inhibitory effect of maleate on the activity of succinate dehydrogenase.

Principle: The activity of SDH can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

-

Mitochondrial preparation (as a source of SDH)

-

Succinate solution (substrate)

-

Maleate solutions of varying concentrations (inhibitor)

-

DCPIP solution

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DCPIP in a cuvette.

-

Add the mitochondrial preparation to the cuvette and incubate for a few minutes at a constant temperature (e.g., 37 °C).

-

To measure the uninhibited reaction rate (V₀), add the succinate solution and immediately start monitoring the decrease in absorbance at 600 nm over time.

-

To measure the inhibited reaction rates (Vᵢ), repeat the assay with the addition of different concentrations of maleate to the reaction mixture before adding the substrate.

-

Calculate the initial reaction rates for each condition from the linear portion of the absorbance vs. time plots.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Kᵢ).[4][5]

Conclusion

The stereoisomers of this compound, maleate and fumarate, provide a classic example of how a subtle change in molecular geometry can lead to significant differences in physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for applications ranging from chemical synthesis to the design of enzyme inhibitors and the study of metabolic pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for the practical investigation of these important molecules.

References

- 1. Maleic acid - Wikipedia [en.wikipedia.org]

- 2. norbidar.com [norbidar.com]

- 3. researchgate.net [researchgate.net]

- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Cis-Trans Isomerism of Butenedioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioic acid presents a classic case of geometric isomerism, existing as two distinct diastereomers: the cis-isomer, maleic acid (or maleate), and the trans-isomer, fumaric acid (or fumarate). This technical guide provides an in-depth exploration of the cis-trans isomerism of butenedioate, detailing the profound impact of their spatial arrangements on their physicochemical properties, reactivity, biological functions, and applications in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for isomerization and analysis, and visualizes relevant biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to this compound Isomerism

Maleic acid and fumaric acid share the same chemical formula, C₄H₄O₄, but their differing spatial configurations of carboxyl groups around the carbon-carbon double bond lead to significant variations in their properties.[1][2] In maleic acid, the carboxyl groups are on the same side of the double bond (cis), while in fumaric acid, they are on opposite sides (trans).[2][3] This structural difference is fundamental to their distinct stability, solubility, acidity, and biological roles. Fumaric acid is thermodynamically more stable than maleic acid due to reduced steric hindrance and electrostatic repulsion between the carboxyl groups in its trans configuration.[1]

Physicochemical Properties of Maleate and Fumarate

The geometric constraints of the double bond directly influence the physical and chemical characteristics of maleate and fumarate. These differences are critical for their application in various fields, including drug formulation and chemical synthesis. A summary of their key quantitative properties is presented in Table 1.

Table 1: Quantitative Comparison of Maleic Acid and Fumaric Acid Properties

| Property | Maleic Acid (cis-isomer) | Fumaric Acid (trans-isomer) | Reference(s) |

| Molar Mass | 116.072 g/mol | 116.072 g/mol | [4] |

| Melting Point | 130-139 °C | 287 °C (sublimes) | [1][5] |

| Solubility in Water | 478.8 g/L at 20 °C | Significantly less soluble than maleic acid | [4][5] |

| pKa1 | 1.90 - 1.92 | 3.02 - 3.053 | [1] |

| pKa2 | 6.07 - 6.332 | 4.4 - 4.494 | [1] |

| Heat of Combustion | -1355 to -1359.2 kJ/mol | -1336.0 kJ/mol | [1][4] |

| Enthalpy of Isomerization (Maleic to Fumaric) | - | -22.7 kJ/mol | [1] |

The higher melting point and lower water solubility of fumaric acid are attributed to its ability to form more efficient intermolecular hydrogen bonds and pack more tightly in a crystal lattice.[1] Conversely, maleic acid's structure allows for intramolecular hydrogen bonding, which reduces its ability to form strong intermolecular bonds with neighboring molecules and with water, paradoxically leading to higher solubility.[5] Maleic acid is a stronger acid in its first dissociation because the resulting maleate monoanion is stabilized by intramolecular hydrogen bonding.[1]

Synthesis and Industrial Production

Maleic anhydride is the primary industrial precursor for both maleic and fumaric acids.[6][7] It is most commonly produced through the catalytic oxidation of n-butane using a vanadium pentoxide (V₂O₅) catalyst at high temperatures.[6]

The hydrolysis of maleic anhydride yields maleic acid. Fumaric acid is then predominantly produced through the isomerization of maleic acid.

Isomerization of Maleate to Fumarate

The conversion of the less stable cis-isomer (maleate) to the more stable trans-isomer (fumarate) is a key industrial process. This isomerization can be achieved through several methods, including thermal, acid-catalyzed, and radical-initiated pathways.

Experimental Protocols for Isomerization

This method is commonly used in laboratory settings. The reversible addition of a proton (H⁺) to the double bond allows for free rotation around the central C-C single bond, leading to the formation of the more stable fumaric acid.[4]

-

Objective: To convert maleic acid to fumaric acid using hydrochloric acid as a catalyst.

-

Materials:

-

Maleic acid (10 g)

-

Warm water (10 ml)

-

Concentrated hydrochloric acid (20 ml)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 10 g of maleic acid in 10 ml of warm water in a round-bottom flask.[8]

-

Add 20 ml of concentrated hydrochloric acid to the solution.[8]

-

Attach a reflux condenser and gently reflux the mixture for 30 minutes.[8]

-

Crystals of fumaric acid will begin to precipitate from the hot solution.[8]

-

Allow the mixture to cool to room temperature.

-

Filter the precipitated fumaric acid using a Buchner funnel.

-

Wash the crystals with cold water to remove any remaining acid.

-

Recrystallize the product from hot 1M hydrochloric acid for purification.[8]

-

Dry the purified fumaric acid and determine the yield and melting point (expected: 286-287 °C in a sealed capillary).[8]

-

Thiourea is an effective catalyst for the isomerization of maleic acid to fumaric acid.[9]

-

Objective: To investigate the kinetics of thiourea-catalyzed isomerization of maleic acid.

-

Materials:

-

Maleic acid

-

Thiourea

-

Methanol (solvent)

-

Automated reactor with temperature and stirring control

-

Analytical instrumentation (e.g., ATR-FTIR or HPLC)

-

-

Procedure:

-

Prepare a stock solution of maleic acid in methanol (e.g., 0.502 mol/L).[9]

-

In a temperature-controlled reactor, add a defined volume of the maleic acid solution.

-

Initiate the reaction by adding a specific molar percentage of thiourea (e.g., 1-20% relative to maleic acid).[9]

-

Maintain constant temperature (e.g., 20-60 °C) and stirring speed.[9]

-

Monitor the reaction progress over time by taking aliquots and analyzing the concentrations of maleic and fumaric acid using a suitable analytical technique.[1]

-

Vary the catalyst concentration and temperature to study the reaction kinetics.

-

Analytical Techniques for Differentiation

Distinguishing between maleate and fumarate is crucial for quality control and research. Several analytical techniques can effectively differentiate these isomers.

Table 2: Analytical Methods for Differentiating Maleate and Fumarate

| Technique | Principle of Differentiation | Key Differentiating Feature(s) | Reference(s) |

| ¹H NMR Spectroscopy | Difference in the coupling constant (J) between the vinylic protons. | Maleate (cis): J = 6-12 Hz; Fumarate (trans): J = 12-18 Hz. | [10] |

| Infrared (IR) Spectroscopy | Differences in vibrational modes due to symmetry. | Fumarate (trans) often shows a strong band around 980 cm⁻¹ due to the C-H out-of-plane bend, which is absent in the cis-isomer. | - |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between the stationary and mobile phases. | Can be baseline separated using appropriate column and mobile phase conditions (e.g., reverse-phase C18 column with an acidic aqueous-organic mobile phase). | [1][11] |

| Capillary Electrophoresis (CE) | Differences in electrophoretic mobility. | Separation can be achieved in an electrolyte solution at a specific pH. | [11] |

| X-ray Crystallography | Determination of the three-dimensional arrangement of atoms in a crystal. | Provides definitive structural confirmation of the cis or trans configuration. | [4] |

Biological Significance and Role in Drug Development

Fumarate in Cellular Metabolism

Fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms.[12][13] It is formed from the oxidation of succinate by the enzyme succinate dehydrogenase and is subsequently hydrated to malate by fumarate hydratase.[13][14]

Caption: Role of Fumarate in the Citric Acid Cycle.

Therapeutic Applications of Fumarates

Esters of fumaric acid, particularly dimethyl fumarate (DMF) and monomethyl fumarate (MMF), have demonstrated significant therapeutic effects and are used in the treatment of autoimmune diseases like psoriasis and relapsing-remitting multiple sclerosis (MS).[15][16] The proposed mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which plays a crucial role in the cellular response to oxidative stress.[17][18]

Caption: Proposed Mechanism of Action for Dimethyl Fumarate.

Maleate in Drug Formulations

Maleate is frequently used to form salts with basic drugs, a common strategy to improve their solubility and stability.[19][20] However, the chemical reactivity of the maleate moiety can sometimes lead to undesirable interactions within a formulation. For instance, amlodipine maleate was found to be unsuitable for development because maleic acid catalyzed a degradation reaction of the active pharmaceutical ingredient.[20] Furthermore, the microenvironmental pH of a solid dosage form can influence the stability of a maleate salt, potentially causing it to convert back to the free base.[21] Careful formulation design, such as the addition of acidifiers like citric acid, can mitigate these stability issues.[21]

Conclusion

The cis-trans isomerism of this compound provides a compelling example of how molecular geometry dictates chemical and biological identity. The distinct properties of maleate and fumarate have led to their diverse and specialized applications, from a central role in metabolism and as a therapeutic agent for fumarate, to a widely used salt-former in drug formulations for maleate. A thorough understanding of their respective characteristics, as detailed in this guide, is essential for researchers and professionals working in chemical synthesis, metabolic research, and pharmaceutical development. The provided data, protocols, and visualizations serve as a foundational resource to inform and guide future scientific and developmental endeavors involving these fundamental organic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. oxfordreference.com [oxfordreference.com]

- 4. Maleic acid - Wikipedia [en.wikipedia.org]

- 5. Maleic Acid: Properties, Structure, Uses & Reactions Explained [vedantu.com]

- 6. Maleic Anhydride production process [en.buali-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Maleic acid conversion to fumaric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

- 13. fiveable.me [fiveable.me]

- 14. fiveable.me [fiveable.me]

- 15. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic efficacy of dimethyl fumarate in relapsing-remitting multiple sclerosis associates with ROS pathway in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumarate vs. Maleate: An In-depth Technical Guide to Their Chemical Properties and Pharmaceutical Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumaric acid and maleic acid are geometric isomers (cis-trans isomers) of butenedioic acid that, despite their deceptively simple structural difference, exhibit a vast divergence in their chemical, physical, and biological properties. This distinction is of paramount importance in the pharmaceutical industry, where they are frequently employed as counter-ions to form salts of active pharmaceutical ingredients (APIs). The choice between a fumarate or a maleate salt can significantly impact a drug's stability, solubility, dissolution rate, and even its safety profile. This technical guide provides a comprehensive comparison of their core chemical properties, details the experimental protocols used for their characterization, and explores their differing roles in biological systems, offering a critical resource for formulation scientists and drug developers.

Core Chemical and Physical Properties: A Tale of Two Isomers

The fundamental difference between fumarate and maleate lies in their geometry. Fumaric acid is the trans-isomer, with the carboxylic acid groups on opposite sides of the carbon-carbon double bond. Maleic acid is the cis-isomer, with the carboxyl groups on the same side. This structural variance dictates their intermolecular and intramolecular bonding capabilities, profoundly influencing their physicochemical properties.

Steric Hindrance and Molecular Packing

The trans configuration of fumaric acid allows for more efficient molecular packing in the crystal lattice, leading to stronger intermolecular forces. In contrast, the cis configuration of maleic acid introduces steric hindrance, preventing close packing. This is directly reflected in their melting points and densities.

Acidity and Intramolecular Hydrogen Bonding

A key differentiator is their acidity, quantified by their pKa values. Maleic acid's first dissociation yields a conjugate base (maleate monoanion) that is uniquely stabilized by a strong intramolecular hydrogen bond between the remaining protonated carboxyl group and the newly formed carboxylate.[1] This makes the first proton significantly more acidic (lower pKa₁) than that of fumaric acid.

However, this same hydrogen bond makes the second deprotonation of maleate more difficult, as energy is required to break it. Consequently, maleic acid's second pKa (pKa₂) is much higher than fumaric acid's. Fumaric acid, unable to form this intramolecular bond, exhibits a more conventional separation between its pKa values.[1][2][3]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative differences between fumaric acid and maleic acid.

Table 1: General Chemical Properties

| Property | Fumaric Acid | Maleic Acid |

| IUPAC Name | (E)-But-2-enedioic acid | (Z)-But-2-enedioic acid |

| Chemical Formula | C₄H₄O₄ | C₄H₄O₄ |

| Molar Mass | 116.07 g/mol | 116.07 g/mol |

| Structure |  |  |

| Appearance | White crystalline solid | White crystalline solid |

Table 2: Comparative Physicochemical Data

| Property | Fumaric Acid | Maleic Acid | Rationale for Difference |

| Melting Point | 287 °C (sublimes)[4] | 135 °C | More efficient crystal packing in the trans-isomer leads to stronger intermolecular forces.[2] |

| pKa₁ | ~3.03[1] | ~1.92[1] | Intramolecular H-bonding stabilizes the monoanion of maleate, favoring the first dissociation. |

| pKa₂ | ~4.44[1] | ~6.23[1] | Energy is required to break the intramolecular H-bond in the maleate monoanion for the second dissociation. |

| Water Solubility | 0.63 g/100 mL (25 °C) | 78 g/100 mL (25 °C) | The cis structure and intramolecular H-bonding of maleic acid allow for stronger interactions with polar water molecules. |

| Hygroscopicity | Low | Moderate to High | Fumarate salts are often preferred for their lower hygroscopicity and better solid-state stability.[5] |

Implications in Drug Development

The selection of a salt form is a critical step in preformulation, aiming to optimize the properties of an API. Both fumarate and maleate are common choices, but their inherent differences lead to distinct advantages and disadvantages.[6][7]

Fumarate Salts: The Stability Champion

Fumarate is often chosen for its ability to form stable, crystalline, and less hygroscopic salts.[5] Its rigid, planar structure facilitates the formation of robust crystal lattices. This often translates to better chemical and physical stability in the final dosage form.[5] However, the lower aqueous solubility of fumaric acid can sometimes lead to salts with lower dissolution rates compared to their maleate counterparts, though this is not a universal rule.[8][9]

Maleate Salts: Solubility and a Stability Caveat

Maleate's higher intrinsic aqueous solubility can be advantageous for enhancing the dissolution of poorly soluble basic drugs.[7] However, maleate salts can be more challenging to crystallize, sometimes forming solvates or less stable anhydrous forms.[5][10] A significant concern with maleate is its potential for chemical reactivity. The double bond in maleic acid can act as a Michael acceptor, leading to the degradation of certain APIs via Michael addition, as famously observed with amlodipine.[6][11] Furthermore, the lower microenvironmental pH created by the stronger maleic acid can accelerate the degradation of pH-sensitive compounds.[5][10]

Table 3: Fumarate vs. Maleate as Pharmaceutical Counter-Ions

| Feature | Fumarate Salts | Maleate Salts |

| Typical Advantage | High crystallinity, thermal stability, low hygroscopicity.[5] | Can improve aqueous solubility and dissolution rates.[7] |

| Typical Disadvantage | May have lower solubility compared to maleate salts.[8] | Potential for chemical instability (Michael addition), higher hygroscopicity, can be harder to crystallize.[5][6] |

| Case Study Example | The fumarate salt of AZD5329 was selected for its reproducible crystallization and acceptable hygroscopicity.[5][10] | The maleate salt of amlodipine was found to be unstable, leading to the formation of a degradation product.[6][11] |

Biological Roles and Toxicological Profiles

Beyond their roles as inert counter-ions, fumarate and maleate have distinct and significant biological activities.

Fumarate: A Central Metabolite and Signaling Molecule

Fumarate is a key intermediate in the mitochondrial Krebs (TCA) cycle, where it is reversibly hydrated to L-malate by the enzyme fumarate hydratase (FH).[12] This cycle is central to cellular energy production.[13] Dysregulation of fumarate metabolism has profound consequences. Genetic mutations leading to FH deficiency cause intracellular fumarate to accumulate, which has been identified as an "oncometabolite."[14] High levels of fumarate competitively inhibit 2-oxoglutarate-dependent oxygenases, including hypoxia-inducible factor (HIF) hydroxylases, leading to the stabilization of HIF-1α and the promotion of a pseudohypoxic state that can drive tumorigenesis.[14] Fumarate also plays a role in the DNA damage response.[15]

Maleate: A Known Nephrotoxin

Maleate is not a natural human metabolite and is recognized for its nephrotoxic effects, particularly on the proximal tubular cells of the kidney.[16][17] It is taken up by organic anion transporters (OATs) and subsequently disrupts mitochondrial function.[16] The proposed mechanism involves the depletion of coenzyme A, leading to severe ATP depletion and oxidative stress, which mimics aspects of ischemic injury.[16][17] This toxicity is a significant consideration in drug development, and the use of maleate salts requires careful toxicological assessment.[9]

Experimental Protocols for Characterization

A thorough characterization of fumarate and maleate salts is essential to ensure the quality, stability, and performance of a drug product. The following sections detail the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, determine the salt stoichiometry (API:counter-ion ratio), and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the salt sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a known concentration.[18] For quantitative analysis (qNMR), a certified internal standard is added. The solution is transferred to an NMR tube.[19]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include the spectral width, acquisition time, relaxation delay (D1, typically 5x the longest T₁ for quantitative work), and number of scans.[20]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.

-

-

Data Analysis:

-

Structural Confirmation: Chemical shifts and coupling constants of the API and the counter-ion are compared to reference spectra. For fumarate, a single peak for the two equivalent vinyl protons is expected around 6.5 ppm. For maleate, the corresponding peak appears around 6.2-6.3 ppm.

-

Stoichiometry: The integral ratio of a well-resolved, non-exchangeable proton signal from the API to the vinyl proton signal of the counter-ion is calculated to determine the molar ratio.

-

X-ray Crystallography / Powder X-ray Diffraction (PXRD)

Objective: To determine the three-dimensional crystal structure (single-crystal XRD) or to identify the solid-state form, assess crystallinity, and detect polymorphism (PXRD).[5]

Methodology:

-

Sample Preparation:

-

Single-Crystal XRD: High-quality single crystals are required. These are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[21][22][23] The choice of solvent system is critical and often determined through screening.[21] The crystal is mounted on a goniometer, often in paratone oil to prevent degradation.[24]

-

PXRD: A fine powder of the bulk material is gently packed into a sample holder.

-

-

Instrumentation:

-

Single-Crystal XRD: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.

-

PXRD: A powder X-ray diffractometer.

-

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis:

-

Single-Crystal XRD: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

-

PXRD: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for a specific crystalline form. It is used to confirm the solid phase, distinguish between polymorphs, and assess the degree of crystallinity versus amorphous content.[25]

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of the salt, including melting point, enthalpy of fusion, glass transitions, and to detect polymorphic transitions or desolvation events.[11][26]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.[27] The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter.[28]

-

Data Acquisition: The sample and reference pans are heated (or cooled) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[27] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[26]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature.

-

Melting: An endothermic peak indicates melting. The onset temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A sharp peak generally indicates high purity.[11]

-

Polymorphism: Different polymorphs will have different melting points. The thermogram may also show solid-solid phase transitions prior to melting.[29]

-

Glass Transition (Tg): Amorphous material will show a step-like change in the baseline, indicating a glass transition.

-

Desolvation: The loss of solvent from a solvate will appear as a broad or sharp endothermic peak.

-

Conclusion

While fumarate and maleate are simple geometric isomers, their chemical properties diverge significantly, with critical consequences for drug development. Fumarate is generally favored for creating robust, stable, and non-hygroscopic crystalline salts, making it a reliable choice for ensuring the long-term stability of a solid dosage form. Maleate, while offering potential advantages in solubility, carries inherent risks of chemical instability and potential toxicity that must be carefully evaluated on a case-by-case basis. A comprehensive understanding of their distinct physicochemical profiles, coupled with rigorous experimental characterization using techniques such as NMR, XRD, and DSC, is essential for any scientist aiming to make an informed and rational decision in pharmaceutical salt selection.

References

- 1. StatementI pKa1 of fumaric acid is more than maleic class 11 chemistry CBSE [vedantu.com]

- 2. quora.com [quora.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bjcardio.co.uk [bjcardio.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Maleate nephrotoxicity: mechanisms of injury and correlates with ischemic/hypoxic tubular cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pubsapp.acs.org [pubsapp.acs.org]

- 21. journals.iucr.org [journals.iucr.org]

- 22. How To [chem.rochester.edu]

- 23. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. veeprho.com [veeprho.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. hitachi-hightech.com [hitachi-hightech.com]

Butenedioate as a Signaling Molecule: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Butenedioate, existing in biological systems predominantly as its trans-isomer fumarate, has emerged from its canonical role as a mere metabolic intermediate in the Krebs cycle to a critical signaling molecule. Aberrant accumulation of fumarate, primarily due to mutations in the gene encoding fumarate hydratase (FH), is a hallmark of certain cancers, such as Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC).[1][2][3][4][5] This oncometabolite exerts its signaling function through two primary mechanisms: competitive inhibition of α-ketoglutarate-dependent dioxygenases and non-enzymatic, covalent modification of protein cysteine residues in a process termed "succination".[6][7][8][9] These actions dysregulate critical cellular pathways, including hypoxia response, antioxidant defenses, and epigenetic landscapes, thereby promoting tumorigenesis. This technical guide provides an in-depth overview of the core signaling pathways modulated by fumarate, presents key quantitative data, and details relevant experimental protocols to facilitate further research in this expanding field.

Introduction: Fumarate as an Oncometabolite

Butenedioic acid exists as two geometric isomers: maleic acid (cis) and fumaric acid (trans). In biological systems, the conjugate base of fumaric acid, fumarate, is the relevant isomer. It is a central component of the tricarboxylic acid (TCA) cycle, where it is reversibly hydrated to L-malate by the enzyme fumarate hydratase (FH).[1]

The discovery that germline mutations in the FH gene act as a tumor suppressor has redefined fumarate as an "oncometabolite".[1][2] Loss of FH function leads to a significant intracellular and extracellular accumulation of fumarate.[1][3] This buildup is the primary driver of its signaling activities, which are implicated in a variety of pathologies, from cancer to metabolic and cardiovascular diseases.[1][10] Fumarate's signaling capabilities stem from its chemical properties: its structural similarity to α-ketoglutarate (α-KG) and its electrophilic nature, which allows it to react with nucleophilic cysteine residues on proteins.[6][8][11]

Core Signaling Pathways Modulated by Fumarate

Fumarate's signaling effects are pleiotropic, impacting numerous cellular processes. The two most well-characterized mechanisms are detailed below.

Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases

Fumarate is structurally similar to α-ketoglutarate and can act as a competitive inhibitor for a large family of α-KG-dependent dioxygenases.[8][12] These enzymes are critical for cellular homeostasis and are involved in processes ranging from hypoxia sensing to epigenetic regulation.

Under normal oxygen levels (normoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is hydroxylated on specific proline residues by HIF prolyl hydroxylases (PHDs), which are α-KG-dependent enzymes. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7][13]

In FH-deficient cells, the accumulation of fumarate competitively inhibits PHDs.[6][7][14] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of oxygen—a state termed "pseudohypoxia".[14] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis (e.g., VEGF), glucose transport (e.g., GLUT1), and glycolysis, thereby promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.[2][6]

Fumarate also inhibits other α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[8][12] Inhibition of these enzymes by fumarate can lead to widespread epigenetic alterations, such as histone and DNA hypermethylation, which contribute to changes in gene expression that favor tumorigenesis.[8][12][15]

Covalent Modification of Proteins: Succination

Fumarate is an electrophile that can react non-enzymatically with the nucleophilic thiol groups of cysteine residues in proteins via a Michael addition reaction.[6][11] This irreversible post-translational modification is termed "succination" and results in the formation of S-(2-succinyl)cysteine (2SC).[6][11][16] The accumulation of 2SC serves as a biomarker for mitochondrial stress and FH deficiency.[16][17]

A key target of succination is the Kelch-like ECH-associated protein 1 (KEAP1).[9][18] KEAP1 is a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex that targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for degradation. Nrf2 is a master regulator of the antioxidant response.

In FH-deficient cells, high levels of fumarate lead to the succination of reactive cysteine residues on KEAP1.[9][18] This covalent modification impairs KEAP1's ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes, which include a battery of antioxidant and cytoprotective enzymes (e.g., NQO1, HMOX1).[9][19] While this provides a survival advantage for cancer cells by enabling them to cope with high levels of oxidative stress, it also represents a potential therapeutic vulnerability.

A wide range of other proteins are also targets for succination, leading to altered function. For example, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is inactivated by succination, which may serve as a feedback mechanism to regulate glycolytic flux.[20][21] This widespread modification of the proteome contributes significantly to the pathophysiology of FH-deficient cells.[17]

Quantitative Data on Fumarate Signaling

The following tables summarize key quantitative data related to fumarate concentrations and its effects on specific molecular targets.

Table 1: Fumarate and 2SC Concentrations in Different Biological Contexts

| Parameter | Condition | Concentration / Level | Reference(s) |

| Intracellular Fumarate | Wild-Type Mouse Embryonic Fibroblasts (MEFs) | Undetectable | [14] |

| FH-deficient MEFs | 8.9 fmol/cell | [14] | |

| Adipocytes (High Glucose vs. Normal) | ~5-fold increase | [17] | |

| Diabetic Rat Muscle vs. Control | 161 ± 65.4 vs. 21.6 ± 17.2 nmol/mg protein | [20] | |

| Islets of Langerhans (High Glucose vs. Normal) | ~12-fold increase | [22] | |

| Protein Succination (2SC) | Control Cells | ~25 pmol/mg protein | [10] |

| Diabetic Rat Muscle vs. Control | 48.6 ± 17 vs. 7.83 ± 2.9 µmol 2SC/mol lysine | [20] | |

| Total Succination (Diabetic Rat Muscle vs. Control) | ~3.5-fold increase | [17] |

Table 2: Fumarate as an Enzyme Inhibitor

| Enzyme Family | Specific Enzyme | Inhibition Metric (Ki / IC50) | Fumarate Concentration | % Inhibition | Reference(s) |

| α-KG-Dependent Dioxygenases | HIF Prolyl Hydroxylases (PHDs) | Ki: 50–80 µmol/L | N/A | N/A | [14] |

| Histone Demethylase (HsKDM4A) | N/A | 1 mM | 22% | [8] | |

| 3 mM | 41% | [8] | |||

| 10 mM | 73% | [8] | |||

| Histone Demethylase (KDM2B) | Inhibition demonstrated | N/A | N/A | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fumarate signaling.

Quantification of Intracellular Fumarate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of small molecules like fumarate from biological samples.

Objective: To measure the absolute concentration of fumarate in cell pellets or tissue homogenates.

Methodology:

-

Sample Preparation:

-

For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scraping the cells.

-

For tissues, flash-freeze the sample in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled extraction solvent.[23]

-

Include a known amount of a stable isotope-labeled internal standard (e.g., 13C4-Fumarate) in the extraction solvent for accurate quantification.

-

-

Extraction:

-

Vortex the cell/tissue homogenates vigorously.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable liquid chromatography column (e.g., a HILIC or reversed-phase column).

-

Separate metabolites using an appropriate gradient of mobile phases.

-

Detect fumarate and the internal standard using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for fumarate should be used.

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled fumarate spiked into the same matrix.

-

Calculate the concentration of fumarate in the samples by comparing the ratio of the peak area of endogenous fumarate to the internal standard against the standard curve.[24]

-

Detection of Protein Succination by Western Blot

This protocol uses an antibody specific for the S-(2-succinyl)cysteine (2SC) modification to detect succinated proteins in a complex protein lysate.

Objective: To qualitatively or semi-quantitatively assess the level of total protein succination or the succination of a specific protein.

Methodology:

-

Protein Extraction:

-

Lyse cells or tissues in a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage should be chosen based on the molecular weight of the protein of interest.[25]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

-

Incubate the membrane with a primary antibody specific for 2SC (anti-2SC) overnight at 4°C.[27] To investigate a specific protein, a parallel blot should be run using an antibody against that protein.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[26]

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein succination. A loading control (e.g., β-actin or GAPDH) should be probed to ensure equal protein loading.

-

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This assay measures the activity of a PHD enzyme in the presence and absence of fumarate to determine its inhibitory potential.

Objective: To quantify the inhibition of PHD activity by fumarate.

Methodology:

-

Reagents and Setup:

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PHD2 enzyme, HIF-1α peptide substrate, Fe(II), and ascorbate.

-

Create separate reaction sets, one with a vehicle control and others with increasing concentrations of fumarate.

-

Pre-incubate the mixtures for a few minutes at 37°C.

-

Initiate the reaction by adding α-ketoglutarate.

-

Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

-

Detection and Analysis:

-

The activity of PHD can be measured in several ways:

-

Mass Spectrometry: Directly measure the formation of the hydroxylated peptide product from the unhydroxylated substrate.[28] This is the most direct and accurate method.

-

α-KG Consumption Assay: Measure the amount of α-KG consumed during the reaction, for example, using a colorimetric assay with 2,4-dinitrophenylhydrazine (2,4-DNPH).[29]

-

Succinate Production Assay: Measure the production of succinate, a co-product of the reaction, using a coupled enzyme assay (e.g., Succinate-Glo™ Assay).[30]

-

-

Calculate the percentage of inhibition for each fumarate concentration relative to the vehicle control.

-

Plot the percent inhibition against the fumarate concentration to determine the IC50 value.

-

Conclusion and Future Directions

Fumarate is a bona fide signaling molecule that links cellular metabolism to the regulation of critical signaling pathways involved in cancer and other diseases. Its roles in modulating the hypoxia response and antioxidant pathways through distinct molecular mechanisms are well-established. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the nuanced roles of fumarate signaling.

Future research should focus on the comprehensive identification of the "succinated proteome" in various physiological and pathological states to uncover novel signaling nodes. Furthermore, elucidating the interplay between fumarate-induced pseudohypoxia and Nrf2 activation will be crucial for understanding the integrated cellular response to FH deficiency. From a therapeutic standpoint, the pathways dysregulated by fumarate, particularly the dependency on the Nrf2 antioxidant system, present promising targets for the development of synthetic lethal strategies to treat FH-deficient cancers.[3] A deeper understanding of fumarate signaling will undoubtedly pave the way for novel diagnostic and therapeutic interventions.

References

- 1. Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fumarate hydratase inactivation in hereditary leiomyomatosis and renal cell cancer is synthetic lethal with ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fumarate hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 6. Molecular Pathways: Fumarate Hydratase-Deficient Kidney Cancer: Targeting the Warburg Effect in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glycolytic shift in fumarate-hydratase-deficient kidney cancer lowers AMPK levels, increases anabolic propensities and lowers cellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Local generation of fumarate promotes DNA repair through inhibition of histone H3 demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Succination of Protein Thiols in Human Brain Aging [frontiersin.org]

- 17. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inactivation of Glyceraldehyde-3-Phosphate Dehydrogenase by Fumarate in Diabetes: Formation of S-(2-Succinyl)Cysteine, a Novel Chemical Modification of Protein and Possible Biomarker of Mitochondrial Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fumarate Hydratase Deletion in Pancreatic β Cells Leads to Progressive Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 26. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 28. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Landscape of Butenedioate: A Technical Guide to its Cellular Origins, Quantification, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenedioate, commonly known as fumarate, is a critical intermediate in central metabolism. While its role in the tricarboxylic acid (TCA) cycle is well-established, emerging evidence has highlighted its function as a signaling molecule, or "oncometabolite," in various pathological states. Understanding the endogenous sources that contribute to the cellular fumarate pool is paramount for elucidating its physiological and pathophysiological roles. This technical guide provides an in-depth exploration of the primary metabolic pathways responsible for this compound synthesis within the cell. It offers a compilation of quantitative data on cellular fumarate concentrations, detailed experimental protocols for its measurement, and a comprehensive overview of its downstream signaling sequelae, including protein succination and the inhibition of α-ketoglutarate-dependent dioxygenases. This document is intended to serve as a valuable resource for researchers investigating fumarate metabolism and its implications in disease and drug development.

Endogenous Sources of this compound (Fumarate)

Cellular this compound is not derived from a single source but is rather the product of several key metabolic pathways. The primary endogenous contributors to the cellular fumarate pool are the tricarboxylic acid (TCA) cycle, the urea cycle, the purine nucleotide cycle, and the catabolism of certain amino acids.

The Tricarboxylic Acid (TCA) Cycle

The most well-known source of fumarate is the TCA cycle, a central metabolic hub occurring in the mitochondria. In the seventh step of this cycle, the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate.[1][2] This reaction is crucial for cellular respiration and the generation of ATP.

The Urea Cycle

The urea cycle, primarily active in the liver, is responsible for the detoxification of ammonia. During this cycle, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate to produce arginine and fumarate.[3][4][5] This cytosolic production of fumarate links the urea cycle to the TCA cycle, as the generated fumarate can be converted to malate and subsequently to oxaloacetate, which can be used in the TCA cycle or for gluconeogenesis.[6][7]

The Purine Nucleotide Cycle

The purine nucleotide cycle is another cytosolic pathway that generates fumarate. This cycle is particularly important in skeletal muscle. In the final step of the cycle, the enzyme adenylosuccinate lyase cleaves adenylosuccinate to yield adenosine monophosphate (AMP) and fumarate.[8][9]

Amino Acid Catabolism

The breakdown of the amino acids phenylalanine and tyrosine also contributes to the cellular fumarate pool.[10][11][12] Through a series of enzymatic reactions, the carbon skeletons of these amino acids are degraded, with one of the final products being fumarate, which can then enter the TCA cycle for energy production.[13]

Quantitative Data on Intracellular this compound Concentrations

The intracellular concentration of this compound can vary significantly depending on the cell type, metabolic state, and the presence of genetic mutations. Under normal physiological conditions, fumarate levels are generally low. However, in pathological states such as deficiency of the enzyme fumarate hydratase (FH), which converts fumarate to malate, intracellular fumarate can accumulate to millimolar concentrations.[14][15]

| Condition/Tissue | Cell/Tissue Type | Fumarate Concentration | Reference(s) |

| Pathological | |||

| Fumarate Hydratase (FH) Deficient Mouse Embryonic Fibroblasts | Mouse Embryonic Fibroblasts | ~8-10 fmol/cell | [16][17] |

| Fumarate Hydratase (FH) Deficient Cells | General | Millimolar (mM) range | [14] |

| Physiological (Mouse) | |||

| Brain (4 weeks) | Mouse Brain | ~1.5 nmol/mg protein | [18] |

| Brain (96 weeks) | Mouse Brain | ~2.5 nmol/mg protein | [18] |

| Liver (4 weeks) | Mouse Liver | ~2.0 nmol/mg protein | [18] |

| Liver (96 weeks) | Mouse Liver | ~3.5 nmol/mg protein | [18] |

| Kidney (4 weeks) | Mouse Kidney | ~1.5 nmol/mg protein | [18] |

| Kidney (96 weeks) | Mouse Kidney | ~4.0 nmol/mg protein | [18] |

Note: Direct quantitative comparisons of the metabolic flux from each pathway to the basal fumarate pool are complex and cell-type specific. Stable isotope tracing studies are often employed to dissect these relative contributions.[6][10][19]

Experimental Protocols

Accurate quantification of intracellular this compound and the assessment of its downstream effects are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

Objective: To quantify the absolute concentration of fumarate in cultured cells.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of fumarate. Cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. An isotopically labeled internal standard is used for accurate quantification.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol/Acetonitrile/Water (40:40:20, v/v/v), pre-chilled to -20°C

-

Fumarate-1,2,3,4-¹³C₄ internal standard

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Quenching: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add the pre-chilled extraction solvent (Methanol/Acetonitrile/Water) to the cells to quench metabolic activity.

-

Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Add a known concentration of the Fumarate-¹³C₄ internal standard.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 column for chromatographic separation. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous fumarate and the ¹³C-labeled internal standard.

-

Data Analysis: Quantify the amount of endogenous fumarate by comparing its peak area to that of the internal standard. Normalize the fumarate amount to the cell number or total protein content of the initial sample.

Detection of Protein Succination by Western Blot

Objective: To detect the presence of succinated proteins in cell lysates.

Principle: This protocol uses an antibody specific for S-(2-succino)cysteine (2SC), the adduct formed from the reaction of fumarate with cysteine residues on proteins.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-S-(2-succino)cysteine (2SC) antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Western blotting apparatus and imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells of interest. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-2SC primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Fumarate Hydratase (FH) Activity Assay

Objective: To measure the enzymatic activity of fumarate hydratase in cell or tissue extracts.

Principle: This is a coupled enzyme assay. FH catalyzes the conversion of fumarate to L-malate. The production of L-malate is then measured by the activity of malate dehydrogenase (MDH), which oxidizes L-malate to oxaloacetate while reducing NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[20]

Materials:

-

Cell or tissue homogenate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fumarate solution

-

NAD⁺ solution

-

Malate dehydrogenase (MDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NAD⁺, and MDH.

-

Sample Addition: Add the cell or tissue homogenate to the cuvette.

-

Initiation of Reaction: Start the reaction by adding the fumarate solution.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the FH activity.

-

Calculation: Calculate the FH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The accumulation of this compound has profound effects on cellular signaling, primarily through two mechanisms: the non-enzymatic modification of proteins (succination) and the competitive inhibition of a class of enzymes known as α-ketoglutarate-dependent dioxygenases.

Metabolic Pathways Producing this compound

The following diagram illustrates the central metabolic pathways that generate fumarate.

Caption: Major metabolic pathways contributing to the cellular pool of this compound (fumarate).

Fumarate-Mediated Protein Succination and NRF2 Activation

Elevated fumarate levels lead to the non-enzymatic modification of cysteine residues in proteins, a process termed succination.[21][22] A key target of this modification is Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). Succination of KEAP1 impairs its ability to target NRF2 for degradation, leading to NRF2 stabilization and the activation of antioxidant response genes.[5][23]

Caption: Fumarate-induced succination of KEAP1 leads to the activation of the NRF2 pathway.

Fumarate-Mediated Inhibition of α-Ketoglutarate-Dependent Dioxygenases and HIF-1α Stabilization

Fumarate is a structural analog of α-ketoglutarate (α-KG) and can act as a competitive inhibitor of α-KG-dependent dioxygenases.[2][7] A critical family of these enzymes is the prolyl hydroxylases (PHDs), which are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions. This hydroxylation targets HIF-1α for degradation. Inhibition of PHDs by fumarate leads to the stabilization of HIF-1α, even in the presence of oxygen, a state known as pseudohypoxia.[24][25]

Caption: Fumarate competitively inhibits prolyl hydroxylases, leading to HIF-1α stabilization.

Experimental Workflow for Investigating Endogenous this compound

The following diagram outlines a typical experimental workflow for studying the endogenous sources and effects of this compound in a cellular model.

Caption: A generalized experimental workflow for the study of endogenous this compound.

Conclusion

This compound is a multifaceted metabolite with origins in several fundamental cellular pathways. While its role in the TCA cycle is central to energy metabolism, its accumulation, particularly in disease states, triggers significant signaling cascades through protein succination and enzymatic inhibition. The methodologies outlined in this guide provide a robust framework for researchers to investigate the endogenous sources of fumarate and to delineate its complex roles in cellular physiology and pathology. A deeper understanding of these processes is essential for the development of novel therapeutic strategies targeting fumarate-dependent pathways.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 4. metabolon.com [metabolon.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Direct and quantitative analysis of altered metabolic flux distributions and cellular ATP production pathway in fumarate hydratase-diminished cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Overview of Experimental Methods and Study Design in Metabolomics, and Statistical and Pathway Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]

- 11. waters.com [waters.com]

- 12. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 13. mcgill.ca [mcgill.ca]

- 14. Fumarate hydratase in cancer: a multifaceted tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 17. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]

- 20. brainly.in [brainly.in]

- 21. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]

- 22. journals.asm.org [journals.asm.org]

- 23. researchgate.net [researchgate.net]

- 24. THE SUCCINATED PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Butenedioate Biosynthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenedioate, commonly known as fumarate in its ionized form, is a key intermediate in central carbon metabolism. It plays a pivotal role in the tricarboxylic acid (TCA) cycle, a fundamental pathway for energy production in aerobic organisms. Beyond its metabolic function, recent research has unveiled fumarate's emerging role as a signaling molecule, implicating it in cellular stress responses, epigenetic regulation, and the pathogenesis of diseases such as cancer. This technical guide provides a comprehensive overview of the core pathways of this compound biosynthesis and degradation, detailed experimental protocols for its study, and a summary of key quantitative data.

This compound Biosynthesis

Fumarate is synthesized through several key metabolic pathways, with the Tricarboxylic Acid (TCA) cycle being the primary source in most cells.

Tricarboxylic Acid (TCA) Cycle

In the mitochondrial matrix, fumarate is generated from succinate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain). This oxidation reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH₂.

Succinate + FAD ⇌ Fumarate + FADH₂

Purine Nucleotide Cycle

The purine nucleotide cycle, active in tissues like skeletal muscle, generates fumarate in the cytoplasm. This cycle involves the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), followed by the conversion of IMP back to AMP. In this process, aspartate is converted to fumarate and ammonia. The key enzyme in this step is adenylosuccinate lyase.[1][2]

Adenylosuccinate → AMP + Fumarate

Urea Cycle

The urea cycle, primarily occurring in the liver, is responsible for the excretion of excess nitrogen. In one of the cycle's reactions, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate.[3][4] This cytoplasmic fumarate can then be converted to malate and enter the mitochondria to replenish TCA cycle intermediates.

Argininosuccinate → Arginine + Fumarate

Below is a diagram illustrating the major biosynthetic pathways of this compound.

This compound Degradation

The primary route for fumarate degradation is its conversion to malate, a reaction that is part of several metabolic pathways. In some anaerobic organisms, fumarate can also serve as a terminal electron acceptor.

Tricarboxylic Acid (TCA) Cycle

The degradation of fumarate in the TCA cycle is catalyzed by the enzyme fumarate hydratase (fumarase), which facilitates the reversible hydration of fumarate to L-malate.[5]

Fumarate + H₂O ⇌ L-Malate

Fumarate Respiration (Anaerobic)

In some bacteria, such as Escherichia coli, under anaerobic conditions, fumarate can act as a terminal electron acceptor in a process called fumarate respiration.[6] The enzyme fumarate reductase catalyzes the reduction of fumarate to succinate, which is the reverse reaction to that catalyzed by succinate dehydrogenase.[7][8][9]

Fumarate + Menaquinol-8H₂ → Succinate + Menaquinol-8

Activation of the NRF2 Pathway

Fumarate can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of the antioxidant response. [10][11]Fumarate reacts with cysteine residues on Keap1, the negative regulator of NRF2, leading to a conformational change that prevents it from targeting NRF2 for degradation. This allows NRF2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Protein Succination

The accumulation of fumarate can lead to a non-enzymatic post-translational modification called succination, where fumarate reacts with the thiol groups of cysteine residues in proteins. This modification can alter protein structure and function, and has been implicated in the pathogenesis of diseases associated with fumarate accumulation.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) |

| Fumarate Hydratase (Fumarase) | E. coli | Fumarate | - | 3100 | - |

| Human | L-Malate | - | - | 170 | |

| Fumarate Reductase | E. coli | Fumarate | 72 | - | - |

| Adenylosuccinate Lyase | Human | Adenylosuccinate | 1.79 | 97 | - |

| Human | SAICAR | 2.35 | 90 | - | |

| Argininosuccinate Lyase | Bovine Liver | Argininosuccinate | 51 | - | - |

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, etc.).

Table 2: Intracellular Fumarate Concentrations

| Cell/Tissue Type | Condition | Fumarate Concentration | Reference |

| FH-deficient cells | - | Millimolar levels | [12][13] |

| Adipocytes | 30 mM glucose, 8 days | ~150 pmol/mg protein | [14] |

| Mouse Liver | 96 weeks old | ~1.5 nmol/mg protein | [15] |

| Mouse Kidney | 96 weeks old | ~2.5 nmol/mg protein | [15] |

Experimental Protocols

Spectrophotometric Assay of Fumarase Activity

This protocol is adapted from standard procedures for measuring fumarase activity by monitoring the formation of fumarate from L-malate at 240 nm. [1][16] Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.6

-

50 mM L-Malic Acid solution in buffer, pH 7.6

-

Purified water

-

Enzyme solution (e.g., cell lysate or purified fumarase)

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare the reaction mixture by adding 2.9 mL of the 50 mM L-malic acid solution to a quartz cuvette.

-

Equilibrate the cuvette to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding 0.1 mL of the enzyme solution to the cuvette and mix immediately by inversion.

-

Record the increase in absorbance at 240 nm for approximately 5-10 minutes. The rate of increase in absorbance is proportional to the fumarase activity.

-